molecular formula C19H22N4O3S B3006097 N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide CAS No. 881563-73-1

N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B3006097
CAS No.: 881563-73-1
M. Wt: 386.47
InChI Key: FOVJJGORIMCNDK-UHFFFAOYSA-N
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Description

N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anticancer and Antimicrobial Activities

Compounds structurally related to N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide have been synthesized and evaluated for their potential in treating various diseases. For example, N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides demonstrated potent anticancer activity against several human tumor cell lines, with one compound showing significant apoptotic potential through cell cycle arrest and caspase activation (Żołnowska et al., 2018). Another study synthesized quinoline clubbed with sulfonamide moiety as antimicrobial agents, showing high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).

Neuroprotection and Enzyme Inhibition

Compounds with quinoxaline and benzenesulfonamide structures have shown promise in neuroprotection and enzyme inhibition applications. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, was identified as a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, offering protection against global ischemia (Sheardown et al., 1990). Similarly, N-substituted benzenesulfonamides have been investigated as carbonic anhydrase inhibitors (CAIs), revealing significant insights into their inhibition mechanism (Di Fiore et al., 2011).

Photodynamic Therapy

The new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base showed high singlet oxygen quantum yield, making it a potential candidate for photodynamic therapy applications in cancer treatment due to its good fluorescence properties and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Transfer Hydrogenation Catalysts

N-(Quinoline-8-yl-aryl)benzenesulfonamides and their ruthenium complexes have been synthesized and shown to be efficient catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols, demonstrating good activity and offering potential applications in synthetic chemistry (Dayan et al., 2013).

Mechanism of Action

Target of Action

Quinoxaline derivatives have been reported to interact with a variety of targets, receptors, or microorganisms .

Mode of Action

Quinoxaline derivatives have been shown to exhibit promising activity against alpha-glucosidase and alpha-amylase . This suggests that the compound may interact with these enzymes, potentially inhibiting their activity.

Biochemical Pathways

Given the reported activity against alpha-glucosidase and alpha-amylase , it can be inferred that the compound may influence carbohydrate metabolism.

Result of Action

Based on the reported activity of similar quinoxaline derivatives , it can be speculated that the compound may exert inhibitory effects on certain enzymes, potentially leading to alterations in cellular metabolic processes.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide is not clearly defined in the available literature. Factors such as pH, temperature, and the presence of other compounds could potentially influence the compound’s action.

This compound, like other quinoxaline derivatives, holds promise for a wide range of biological applications, and continued research in this area is warranted .

Properties

IUPAC Name

N-[3-(3-ethoxypropylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-2-26-14-8-13-20-18-19(22-17-12-7-6-11-16(17)21-18)23-27(24,25)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVJJGORIMCNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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